molecular formula C10H13FO B7995602 3,5-Dimethyl-4-fluorophenethyl alcohol

3,5-Dimethyl-4-fluorophenethyl alcohol

Cat. No.: B7995602
M. Wt: 168.21 g/mol
InChI Key: JZKCKWIKKVCJLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-4-fluorophenethyl alcohol is an organic compound that belongs to the class of phenethyl alcohols It is characterized by the presence of two methyl groups and one fluorine atom attached to the benzene ring, along with a hydroxyl group attached to the ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-fluorophenethyl alcohol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 3,5-dimethyl-4-fluorobenzene with ethylene oxide, followed by reduction of the resulting intermediate. Another method involves the Grignard reaction, where 3,5-dimethyl-4-fluorobenzyl chloride is reacted with ethyl magnesium bromide, followed by hydrolysis to yield the desired alcohol.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, solvent extraction, and purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-fluorophenethyl alcohol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,5-dimethyl-4-fluoroacetophenone or 3,5-dimethyl-4-fluorobenzaldehyde.

    Reduction: Formation of 3,5-dimethyl-4-fluorophenethyl alkane.

    Substitution: Formation of various substituted phenethyl alcohols depending on the nucleophile used.

Scientific Research Applications

3,5-Dimethyl-4-fluorophenethyl alcohol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-fluorophenethyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the fluorine atom can influence the compound’s electronic properties and binding affinity. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenethyl alcohol
  • 3,5-Dimethylphenethyl alcohol
  • 4-Fluoro-α-methylbenzyl alcohol

Uniqueness

3,5-Dimethyl-4-fluorophenethyl alcohol is unique due to the presence of both methyl groups and a fluorine atom on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents can result in distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(4-fluoro-3,5-dimethylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-7-5-9(3-4-12)6-8(2)10(7)11/h5-6,12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKCKWIKKVCJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.